2-O-Methylanigorufone
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-methoxy-9-phenyl-1H-phenalen-1-one is C20H14O2 . Its average mass is 286.324 Da and its monoisotopic mass is 286.099365 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxy-9-phenyl-1H-phenalen-1-one include a density of 1.3±0.1 g/cm3, a boiling point of 527.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 80.2±3.0 kJ/mol and its flash point is 250.2±23.7 °C . The compound has an index of refraction of 1.696 and a molar refractivity of 87.0±0.4 cm3 .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Techniques : Research indicates the synthesis of compounds related to 2-methoxy-9-phenyl-1H-phenalen-1-one. For instance, a study demonstrated the synthesis of 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one from water hyacinth, starting from 2-methoxynaphthalene and involving multiple steps (Ospina et al., 2016). Another study synthesized 4-methoxy-1H-phenalen-1-one, a related compound, highlighting a process starting from 2-methoxynaphthalene (Nanclares et al., 2008).
Biosynthesis Studies : A study on root cultures of Anigozanthos preissii and Wachendorfia thyrsiflora investigated the biosynthesis of phenylphenalenones, identifying 2-hydroxy-9-(4'-methoxyphenyl)-1H-phenalen-1-one as a product, providing insights into precursor-product relationships in this biosynthetic pathway (Hidalgo et al., 2015).
Biological Activities and Applications
Antimicrobial and Antifungal Properties : Compounds like 2-methoxy-1H-phenalen-1-one, isolated from Musa acuminata, showed significant activity against Mycosphaerella fijiensis, highlighting their potential in addressing fungal infections (Otálvaro et al., 2007). Additionally, phenalenone-type compounds have been studied for their leishmanicidal activity, suggesting a new structural motif for developing new drugs (Luque-Ortega et al., 2004).
Antioxidant Properties : A study explored the radical scavenging capacity of 2,4-dihydroxy-9-phenyl-1H-phenalen-1-one, revealing its high antioxidant potential and providing insights into the functional groups contributing to this activity (Duque et al., 2013).
Environmental and Agricultural Impact
- Allelopathic Interactions : Studies have also explored the role of phenalenone-type compounds in environmental and agricultural contexts. For example, compounds isolated from water hyacinth may be involved in allelopathic interactions with neighboring plants (Wang et al., 2011).
Mechanism of Action
Target of Action
2-O-Methylanigorufone, also known as 2-METHOXY-9-PHENYLPHENALEN-1-ONE or 2-methoxy-9-phenyl-1H-phenalen-1-one, is primarily targeted against fungi . It is a natural product isolated from the plant Musa acuminata .
Mode of Action
It is known to exhibit antifungal properties . It is likely that the compound interacts with specific targets in fungi, leading to their inhibition or death.
Result of Action
The primary result of the action of this compound is its antifungal effect . By inhibiting the growth of fungi, it can help control fungal infections.
Properties
IUPAC Name |
2-methoxy-9-phenylphenalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-22-17-12-15-9-5-8-14-10-11-16(13-6-3-2-4-7-13)19(18(14)15)20(17)21/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGWQRQXPUQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC=CC=C4)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435434 | |
Record name | 1H-Phenalen-1-one, 2-methoxy-9-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030840 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56252-05-2 | |
Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56252-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Phenalen-1-one, 2-methoxy-9-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030840 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 - 109 °C | |
Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030840 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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